molecular formula C12H10N2O4 B14654827 1,4-Dimethyl-2,3-dinitronaphthalene CAS No. 41099-37-0

1,4-Dimethyl-2,3-dinitronaphthalene

Cat. No.: B14654827
CAS No.: 41099-37-0
M. Wt: 246.22 g/mol
InChI Key: YCKBCSOUQYMIAZ-UHFFFAOYSA-N
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Description

1,4-Dimethyl-2,3-dinitronaphthalene is a nitroaromatic compound derived from naphthalene, featuring methyl groups at positions 1 and 4 and nitro (-NO₂) groups at positions 2 and 3. Key characteristics include:

  • Molecular formula: Likely C₁₂H₁₀N₂O₄ (assuming two nitro groups and two methyl groups).
  • Molecular weight: Estimated ~248.22 g/mol (based on 1,4-dimethylnaphthalene’s MW of 156.22 + two nitro groups (46 g/mol each)) .
  • Reactivity: Nitro groups are electron-withdrawing, reducing aromatic ring electron density and increasing stability toward electrophilic substitution. Methyl groups (electron-donating) may counterbalance this effect locally .

Properties

CAS No.

41099-37-0

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

1,4-dimethyl-2,3-dinitronaphthalene

InChI

InChI=1S/C12H10N2O4/c1-7-9-5-3-4-6-10(9)8(2)12(14(17)18)11(7)13(15)16/h3-6H,1-2H3

InChI Key

YCKBCSOUQYMIAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=CC=CC=C12)C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Single-Step Dinitration

The most straightforward route involves nitrating 1,4-dimethylnaphthalene using a mixed acid system (HNO₃/H₂SO₄). The methyl groups at positions 1 and 4 direct electrophilic attack to the 2 and 3 positions due to their electron-donating effects.

Procedure (adapted from,):

  • Reagents :
    • 1,4-Dimethylnaphthalene (10 g, 58.8 mmol)
    • Fuming HNO₃ (90%, 15 mL)
    • Concentrated H₂SO₄ (30 mL)
  • Conditions :

    • Temperature: 0–5°C (ice bath)
    • Reaction time: 4–6 hours
    • Workup: Quench with ice, extract with CH₂Cl₂, wash with NaHCO₃, dry over Na₂SO₄
  • Yield : 65–72% after recrystallization (ethanol/water)

Mechanistic Insights :

  • Nitronium ion (NO₂⁺) generation in H₂SO₄ facilitates electrophilic substitution.
  • Steric hindrance from methyl groups limits over-nitration.

Stepwise Nitration

For higher regiocontrol, a two-step nitration is employed:

Step 1: Mononitration

  • Reagents : HNO₃ (70%) in acetic anhydride
  • Conditions : 25°C, 2 hours
  • Intermediate : 1,4-Dimethyl-2-nitronaphthalene (85% yield)

Step 2: Dinitration

  • Reagents : HNO₃/H₂SO₄ (1:3 v/v)
  • Conditions : 50°C, 3 hours
  • Yield : 78%

Optimization and Challenges

Side Reactions

  • Oxidation : Prolonged exposure to HNO₃ can oxidize methyl groups to carboxylic acids.
  • Isomer Formation : Minor amounts of 1,4-dimethyl-5,8-dinitronaphthalene may form under harsh conditions.

Solvent Effects

  • Polar aprotic solvents (e.g., DMSO) improve nitro group orientation but reduce reaction rates.

Characterization Data

Table 1: Physical and Spectroscopic Properties

Property Value Source
Melting Point 146–148°C
¹H NMR (CDCl₃, 300 MHz) δ 2.45 (s, 6H, CH₃), 7.8–8.2 (m, 4H, ArH)
IR (KBr) 1530 cm⁻¹ (NO₂ asym), 1350 cm⁻¹ (NO₂ sym)
MS (EI) m/z 246 [M]⁺

Applications and Derivatives

1,4-Dimethyl-2,3-dinitronaphthalene serves as a precursor in:

  • Tele-Substitution Reactions : Reacts with sodium benzenethiolate to form phenylthiomethyl derivatives.
  • Explosive Formulations : High thermal stability makes it suitable for specialty explosives.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-2,3-dinitronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dimethyl-2,3-dinitronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dimethyl-2,3-dinitronaphthalene involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways and the inhibition of specific enzymes .

Comparison with Similar Compounds

Structural Isomers and Derivatives

Table 1: Key Properties of Selected Naphthalene Derivatives
Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Notable Properties
1,4-Dimethylnaphthalene 571-58-4 C₁₂H₁₂ Methyl (1,4) 156.22 Boiling point: ~265°C; Melting point: -5°C
1,3-Dimethylnaphthalene 575-41-7 C₁₂H₁₂ Methyl (1,3) 156.22 Hazard classification: 4-3-III (flammable)
5-Nitro-1,4-dioxo-1,4-dihydronaphthalene-2,3-dicarbonitrile 4655-65-6 C₁₂H₃N₃O₄ Nitro (5), dioxo (1,4), cyano (2,3) 253.17 High polarity due to cyano and nitro groups; used in organic synthesis
Naphthalene,1,4-dimethyl-, compd. with 2,4,6-trinitrophenol 114829-49-1 C₁₂H₁₂·C₆H₃N₃O₇ 1,4-dimethylnaphthalene + picric acid 435.34 (estimated) Forms a charge-transfer complex; explosive properties inferred from trinitrophenol
Key Observations:

Substituent Position Effects: 1,4-Dimethylnaphthalene (non-nitrated) exhibits lower melting and boiling points compared to nitro-substituted analogs due to weaker intermolecular forces . 1,3-Dimethylnaphthalene has similar physical properties to 1,4-dimethylnaphthalene but distinct reactivity due to methyl group positioning .

Nitro Group Impact: The addition of nitro groups significantly increases molecular weight and polarity. For example, 5-Nitro-1,4-dioxo-1,4-dihydronaphthalene-2,3-dicarbonitrile has a higher molecular weight (253.17 g/mol) and is used in specialized syntheses . Inferred 1,4-Dimethyl-2,3-dinitronaphthalene would exhibit higher thermal stability and lower solubility in non-polar solvents compared to its non-nitrated analog.

Q & A

Basic: What experimental protocols are recommended for synthesizing 1,4-Dimethyl-2,3-dinitronaphthalene?

Methodological Answer:
The synthesis typically involves nitration and alkylation steps. For example, a derivative synthesis approach using naphthol derivatives (e.g., 1-naphthol or 2-naphthol) can be adapted.

Oxyanion Formation : React naphthol derivatives (20 mmol) with K₂CO₃ (24 mmol) in DMF at room temperature for 30 minutes to generate oxyanions .

Alkylation : Add propargyl bromide (20 mmol) to the mixture and stir for 2 hours. Monitor reaction progress via TLC using a 9:1 n-hexane/ethyl acetate solvent system .

Workup : Quench with ice, extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure. Purification via column chromatography may be required for nitro-functionalized derivatives .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Combine spectroscopic and chromatographic techniques:

  • GC-MS : Use CP Sil 5 CB columns for separation, coupled with electron ionization (EI) mass spectrometry to confirm molecular weight (156.22 g/mol) and fragmentation patterns .
  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C spectra to verify methyl group positions (δ ~2.5 ppm for CH₃) and nitro-group electronic environments. Compare with NIST reference data .
  • HPLC : Employ reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98%) .

Basic: What toxicological endpoints should be prioritized in in vivo studies of this compound?

Methodological Answer:
Follow inclusion criteria from standardized toxicological profiles:

  • Health Outcomes : Focus on systemic effects (hepatic, renal, respiratory) and hematological parameters .
  • Exposure Routes : Prioritize oral and inhalation routes due to environmental relevance. Use laboratory mammals (e.g., rodents) with doses calibrated to human equivalent models .
  • Data Sources : Cross-reference PubMed, TOXCENTER, and NIH RePORTER for existing datasets to avoid redundancy .

Advanced: How can researchers resolve contradictions in reported toxicity data for naphthalene derivatives?

Methodological Answer:

Meta-Analysis : Aggregate data from multiple databases (e.g., NTP, TSCATS) and apply statistical weighting to account for study size and design heterogeneity .

Dose-Response Modeling : Use benchmark dose (BMD) software to re-analyze raw data, focusing on thresholds for hepatic enzyme elevation (e.g., ALT, AST) .

Species-Specific Adjustments : Adjust for metabolic differences using allometric scaling (e.g., rodent-to-human extrapolation) .

Advanced: What computational methods are suitable for modeling the reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict nitro-group electron-withdrawing effects and reaction intermediates .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMF, ethyl acetate) to assess solubility and aggregation behavior .
  • Reaction Pathway Analysis : Use Gaussian or ORCA software to map nitration energetics and identify rate-limiting steps .

Advanced: How to design a factorial experiment to optimize reaction yields for nitro-functionalized derivatives?

Methodological Answer:

Factors : Select temperature (60–100°C), catalyst loading (0.5–2.0 mol%), and reaction time (2–6 hours) .

Design : Use a 2³ full factorial design with triplicate runs to evaluate main effects and interactions. Randomize runs to minimize batch variability .

Analysis : Apply ANOVA and response surface methodology (RSM) to identify optimal conditions. Validate with confirmation experiments .

Advanced: What analytical strategies detect degradation products of this compound under environmental conditions?

Methodological Answer:

  • LC-HRMS : Use high-resolution mass spectrometry (e.g., Q-TOF) with electrospray ionization (ESI) to identify polar degradation products (e.g., hydroxylated derivatives) .
  • Stability Testing : Expose the compound to UV light (254 nm) and aqueous solutions (pH 4–9) for 48 hours. Monitor via time-resolved GC-MS .
  • Metabolite Profiling : Incubate with liver microsomes (human/rodent) and analyze using UPLC-MS/MS .

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